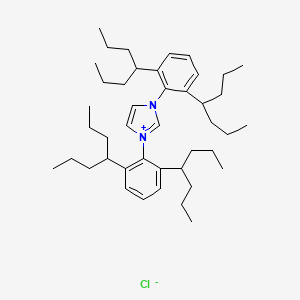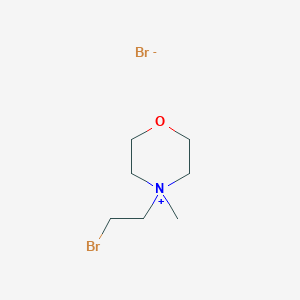
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with a bromine atom attached to an ethyl group, which is further connected to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide typically involves the reaction of 4-methylmorpholine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of 4-(2-hydroxyethyl)-4-methylmorpholin-4-ium bromide.
科学的研究の応用
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or activation of their functions. The compound can also participate in redox reactions, affecting the redox state of the target molecules.
類似化合物との比較
Similar Compounds
- 4-(2-Chloroethyl)-4-methylmorpholin-4-ium chloride
- 4-(2-Iodoethyl)-4-methylmorpholin-4-ium iodide
- 4-(2-Fluoroethyl)-4-methylmorpholin-4-ium fluoride
Uniqueness
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various applications.
特性
CAS番号 |
6268-76-4 |
|---|---|
分子式 |
C7H15Br2NO |
分子量 |
289.01 g/mol |
IUPAC名 |
4-(2-bromoethyl)-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C7H15BrNO.BrH/c1-9(3-2-8)4-6-10-7-5-9;/h2-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
NMHIUCBQRSFAJN-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCOCC1)CCBr.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
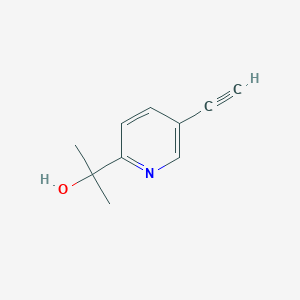
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
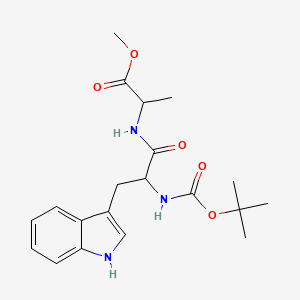
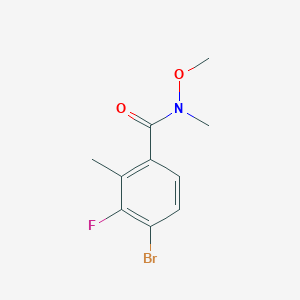
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
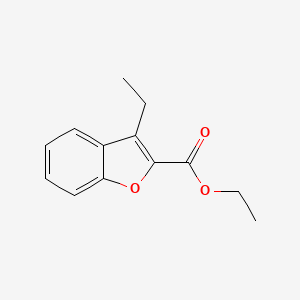
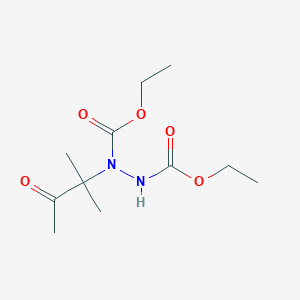
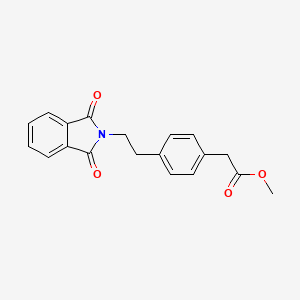

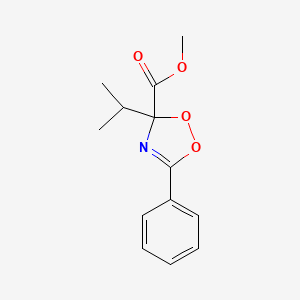
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
